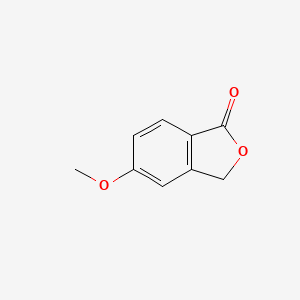

5-methoxy-3H-isobenzofuran-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMRELXLQGRFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441337 | |

| Record name | 5-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-62-2 | |

| Record name | 5-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-methoxy-3H-isobenzofuran-1-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-methoxy-3H-isobenzofuran-1-one, a significant heterocyclic compound also known as 5-methoxyphthalide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, synthesis methodologies, reactivity profile, and spectral analysis of this molecule. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for the application of this compound in synthetic and medicinal chemistry.

Introduction: The Significance of the Phthalide Scaffold

Isobenzofuran-1(3H)-ones, commonly referred to as phthalides, represent a class of heterocyclic compounds characterized by a fused γ-lactone and benzene ring system. This structural motif is prevalent in a variety of natural products and has been the focus of extensive research due to its diverse biological activities.[1] Phthalides have demonstrated potential as antiplatelet, antioxidant, and neuroprotective agents, making them attractive scaffolds for drug discovery.[1][2] The subject of this guide, this compound, is a key intermediate and a valuable building block in the synthesis of more complex, biologically active molecules. The presence of the methoxy group at the 5-position significantly influences its electronic properties and, consequently, its chemical reactivity, offering unique opportunities for synthetic transformations.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical and structural properties of this compound is crucial for its effective application in research and development. These properties dictate its solubility, stability, and interactions with other molecules.

Structural Elucidation

The molecular structure of this compound consists of a planar isobenzofuranone core with a methoxy group attached to the benzene ring at position 5. X-ray crystallographic analysis has confirmed that the molecular skeleton is nearly planar.[1] This planarity has implications for its crystal packing and potential intermolecular interactions.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Melting Point | 113.4–114.7 °C | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in acetone, ethyl acetate; slightly soluble in chloroform and methanol. | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and reaction efficiency.

Palladium-Catalyzed Carboxylation and Cyclization

A common and effective method for the synthesis of this compound involves a palladium-catalyzed reaction between 4-methoxybenzoic acid and dibromomethane.[1] This one-pot reaction proceeds via a cascade of C-H activation, carboxylation, and subsequent intramolecular cyclization.

Experimental Protocol:

-

To a 40 mL reaction tube equipped with a magnetic stir bar, add palladium(II) acetate (67.3 mg, 0.30 mmol), potassium bicarbonate (750 mg, 7.50 mmol), and 4-methoxybenzoic acid (456 mg, 3.00 mmol).

-

Add dibromomethane (12 mL) to the reaction tube.

-

Seal the tube with a Teflon cap and stir the reaction mixture at 140 °C for 18 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane:ethyl acetate (2:1 v/v) eluent to afford 5-methoxyisobenzofuran-1(3H)-one.[1]

Causality Behind Experimental Choices:

-

Palladium(II) acetate is a widely used catalyst for C-H activation and cross-coupling reactions. It is relatively stable and effective for this transformation.

-

Potassium bicarbonate acts as a base to deprotonate the carboxylic acid and facilitate the catalytic cycle.

-

Dibromomethane serves as the one-carbon source for the formation of the methylene bridge in the lactone ring.

-

The high temperature (140 °C) is necessary to overcome the activation energy for the C-H activation and subsequent reaction steps.

Proposed Reaction Mechanism:

Caption: Proposed mechanism for the palladium-catalyzed synthesis.

Alternative Synthetic Routes

Alternative synthetic strategies for the phthalide core include the reduction of phthalic anhydrides or the oxidation and cyclization of o-toluic acid derivatives. For this compound, a plausible alternative involves the selective reduction of 5-methoxyphthalic anhydride. Another approach could be the ortho-lithiation of a suitably protected 4-methoxybenzamide, followed by reaction with a one-carbon electrophile and subsequent cyclization.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group, the electrophilic carbonyl of the lactone, and the benzylic protons at the 3-position.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution.[4] Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur at the positions ortho and para to the methoxy group. The position ortho to the methoxy group (C4) is sterically less hindered than the other ortho position (C6), which is adjacent to the fused lactone ring. The para position (C7) is also a likely site for substitution.

Reactions at the Lactone Ring

The lactone functionality is susceptible to nucleophilic attack at the carbonyl carbon.

-

Hydrolysis: Under basic or acidic conditions, the lactone ring can be hydrolyzed to form the corresponding 2-(hydroxymethyl)-4-methoxybenzoic acid. Basic hydrolysis is generally faster and occurs via a nucleophilic acyl substitution mechanism.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to the corresponding diol, 2-(hydroxymethyl)-4-methoxybenzyl alcohol. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the lactone to the corresponding lactol (a cyclic hemiacetal).[5]

Stability Profile

This compound is a relatively stable compound under standard laboratory conditions. However, it can undergo degradation under harsh acidic or basic conditions due to hydrolysis of the lactone ring. Phthalide-containing polymers generally exhibit good thermal stability, with decomposition temperatures often exceeding 400 °C.[6] It is advisable to store the compound in a cool, dry place, protected from strong acids, bases, and oxidizing agents.

Spectral Analysis

A comprehensive spectral analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (300 MHz, CDCl₃): [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 | d, J = 8.4 Hz | 1H | H-7 |

| 7.02 | dd, J = 8.4, 0.6 Hz | 1H | H-6 |

| 6.91 | d, J = 0.6 Hz | 1H | H-4 |

| 5.25 | s | 2H | H-3 (CH₂) |

| 3.89 | s | 3H | -OCH₃ |

Interpretation:

-

The downfield doublet at 7.80 ppm corresponds to the proton at C7, which is deshielded by the adjacent carbonyl group.

-

The doublet of doublets at 7.02 ppm is assigned to the proton at C6, coupled to both H7 and H4.

-

The doublet at 6.91 ppm with a small coupling constant is characteristic of a meta-coupling and is assigned to the proton at C4.

-

The singlet at 5.25 ppm integrates to two protons and corresponds to the methylene group of the lactone ring.

-

The sharp singlet at 3.89 ppm is characteristic of the methoxy group protons.

¹³C NMR (75 MHz, CDCl₃): [1]

| Chemical Shift (δ, ppm) | Assignment |

| 171.1 | C1 (C=O) |

| 164.9 | C5 |

| 149.6 | C7a |

| 127.4 | C7 |

| 118.2 | C3a |

| 116.7 | C6 |

| 106.2 | C4 |

| 69.3 | C3 (CH₂) |

| 56.1 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 1736 | C=O stretch (γ-lactone) |

| 1601, 1489 | C=C stretch (aromatic) |

| 1261 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound.

-

HREIMS m/z (M+H⁺): Calculated for C₉H₈O₃: 165.0552; Found: 165.0606.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Conclusion

This compound is a versatile and valuable building block in organic synthesis, with a rich chemistry stemming from its unique structural features. This guide has provided a detailed examination of its chemical properties, including its synthesis, reactivity, and spectral characteristics. The insights into the causality behind experimental procedures and the comprehensive referencing aim to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

References

- 1. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07013D [pubs.rsc.org]

5-methoxy-3H-isobenzofuran-1-one structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-methoxy-3H-isobenzofuran-1-one

Introduction

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2] These bicyclic lactones are present in compounds exhibiting a wide array of biological activities, including antioxidant, antiplatelet, and phytotoxic properties.[1][3] The precise substitution pattern on the aromatic ring is critical to a compound's function, making unambiguous structure determination an essential task for researchers in synthetic chemistry and drug development.

This technical guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of a key derivative: this compound. We will move beyond a simple presentation of data, instead focusing on the strategic integration of multiple spectroscopic techniques. This document will detail the causality behind experimental choices and demonstrate how a self-validating system of analysis, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments, leads to the unequivocal confirmation of the molecular structure.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation (DoU). This foundational information dictates the possible number of rings and/or multiple bonds within the molecule, setting the stage for subsequent spectroscopic analysis. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: Compare the measured accurate mass of the molecular ion peak to the theoretical mass calculated for the proposed formula, C₉H₈O₃. The deviation should be within a 5 ppm tolerance.

Data Interpretation

The HRMS analysis provides an exact mass, which is then used to confirm the elemental composition.

| Parameter | Value | Source |

| Molecular Formula | C₉H₈O₃ | [4] |

| Molecular Weight | 164.16 g/mol | [4] |

| Calculated Exact Mass [M+H]⁺ | 165.0552 | [1] |

| Observed Exact Mass [M+H]⁺ | 165.0606 | [1] |

| Degree of Unsaturation (DoU) | 6 | - |

The Degree of Unsaturation is calculated using the formula: DoU = C + 1 - (H/2). For C₉H₈O₃, this is 9 + 1 - (8/2) = 6. This value indicates a total of six rings and/or double bonds. The benzene ring accounts for four degrees (one ring and three double bonds), and the carbonyl group (C=O) accounts for one. The final degree of unsaturation corresponds to the second ring of the bicyclic phthalide system.

Part 2: Functional Group Identification - Infrared (IR) Spectroscopy

With the molecular formula established, Infrared (IR) spectroscopy is employed to identify the key functional groups present. This qualitative technique provides rapid, characteristic information based on the vibrational frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000–400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation

The IR spectrum of this compound displays several key absorption bands that are diagnostic for its structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1736 | Strong | γ-Lactone C=O stretch[1] |

| ~1601, 1489 | Medium | Aromatic C=C stretching vibrations[1] |

| ~1261 | Strong | Aryl-O-CH₃ asymmetric C-O stretch[1] |

| ~1036 | Strong | Aryl-O-CH₃ symmetric C-O stretch[1] |

| ~2922, 2852 | Weak | sp³ C-H stretching (CH₂ and OCH₃)[1] |

| ~3032 | Weak | sp² C-H stretching (Aromatic)[1] |

The strong absorption at 1736 cm⁻¹ is highly characteristic of a conjugated five-membered ring lactone (γ-lactone).[1] The presence of both aromatic C=C and C-H stretching, alongside the prominent C-O stretching bands of an aryl ether, strongly supports the proposed isobenzofuranone framework with a methoxy substituent.

Part 3: The Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed atomic-level connectivity map required to assemble the final structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to build a complete and self-validating structural argument.

A logical workflow for NMR-based structure elucidation.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methoxy-3H-isobenzofuran-1-one

Introduction

5-methoxy-3H-isobenzofuran-1-one, also known as 5-methoxyphthalide, belongs to the isobenzofuranone class of heterocyclic compounds. These structures are notable scaffolds in various natural products and have been explored for a range of biological activities.[1] Accurate and comprehensive characterization of this molecule is fundamental for its application in research, quality control, and the development of new chemical entities. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous identification and structural elucidation of this compound. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a field-proven, trustworthy resource for researchers.

Molecular Structure and Properties

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. Each signal in a spectrum corresponds to a specific part of the molecule's structure.

-

IUPAC Name: 5-methoxy-2-benzofuran-1(3H)-one

-

Molecular Formula: C₉H₈O₃[1]

-

Molecular Weight: 164.15 g/mol [1]

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.

¹H NMR Spectroscopic Data

Proton NMR provides detailed information about the number of different types of protons and their neighboring environments. The data presented were acquired in deuterated chloroform (CDCl₃) on a 300 MHz instrument.[1]

Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 7.80 | Doublet (d) | 1H | 8.4 | H-7 |

| 7.02 | Doublet of Doublets (dd) | 1H | 8.4, 0.6 | H-6 |

| 6.91 | Doublet (d) | 1H | 0.6 | H-4 |

| 5.25 | Singlet (s) | 2H | - | H-3 (CH₂) |

| 3.89 | Singlet (s) | 3H | - | -OCH₃ |

Interpretation and Expertise:

-

Aromatic Region (δ 6.9-7.8): The three signals in this region confirm the presence of a trisubstituted benzene ring. The downfield signal at 7.80 ppm is assigned to H-7, which is deshielded by the adjacent electron-withdrawing carbonyl group. The doublet of doublets at 7.02 ppm (H-6) shows a large coupling (ortho, J=8.4 Hz) to H-7 and a small long-range coupling (meta, J=0.6 Hz) to H-4. The most upfield aromatic proton at 6.91 ppm (H-4) is adjacent to the electron-donating methoxy group and shows only the small meta-coupling to H-6.

-

Methylene Protons (δ 5.25): The singlet integrating to 2H at 5.25 ppm is characteristic of the benzylic methylene protons (H-3) of the lactone ring. Its singlet nature indicates no adjacent protons, which is consistent with the structure.

-

Methoxy Protons (δ 3.89): The sharp singlet at 3.89 ppm, integrating to 3H, is unequivocally assigned to the protons of the methoxy group.

¹³C NMR Spectroscopic Data

Carbon NMR spectroscopy provides a count of the unique carbon environments in the molecule. The data were acquired in CDCl₃ on a 75 MHz instrument.[1]

Table 2: ¹³C NMR Data for this compound (75 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 171.1 | C-1 (C=O) |

| 164.9 | C-5 |

| 149.6 | C-7a |

| 127.4 | C-7 |

| 118.2 | C-3a |

| 116.7 | C-6 |

| 106.2 | C-4 |

| 69.3 | C-3 (CH₂) |

| 56.1 | -OCH₃ |

Interpretation and Expertise:

-

Carbonyl Carbon (δ 171.1): This downfield signal is characteristic of an ester or lactone carbonyl carbon.

-

Aromatic Carbons (δ 106.2-164.9): Six distinct signals are observed, confirming the six unique carbons of the substituted benzene ring. The signal at 164.9 ppm is assigned to C-5, the carbon directly attached to the electron-donating methoxy oxygen. The most upfield aromatic signal at 106.2 ppm corresponds to C-4.

-

Aliphatic Carbons (δ 56.1, 69.3): The signal at 69.3 ppm is assigned to the methylene carbon (C-3) of the lactone ring. The signal at 56.1 ppm is characteristic of a methoxy group carbon.

Caption: A typical workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 or more) and a suitable relaxation delay (e.g., 2 seconds) are required.[2]

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Table 3: Key IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3032 | Medium | Aromatic C-H Stretch |

| 2922, 2852 | Medium | Aliphatic C-H Stretch (CH₂ & OCH₃) |

| 1736 | Strong | C=O Stretch (γ-lactone) |

| 1601, 1489 | Strong | Aromatic C=C Stretch |

| 1261 | Strong | Aryl-O-C Stretch (asymmetric) |

| 1036 | Strong | C-O Stretch |

Interpretation and Expertise:

-

C=O Stretch (1736 cm⁻¹): The most prominent peak in the spectrum is the strong absorption at 1736 cm⁻¹. This frequency is highly characteristic of a carbonyl group within a five-membered lactone ring (γ-lactone), which is a key feature of the isobenzofuranone core.

-

C-H Stretches (3032-2852 cm⁻¹): The bands above 3000 cm⁻¹ are typical for C-H stretching vibrations of the aromatic ring. The bands just below 3000 cm⁻¹ correspond to the C-H stretches of the aliphatic methylene and methoxy groups.

-

C=C Aromatic Stretches (1601, 1489 cm⁻¹): These strong absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O Stretches (1261, 1036 cm⁻¹): The strong band at 1261 cm⁻¹ is indicative of the asymmetric stretching of the aryl-ether bond (Ar-O-CH₃). The band at 1036 cm⁻¹ likely arises from other C-O stretching vibrations within the lactone structure.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[3][4]

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean.[3] Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm and consistent contact between the solid sample and the crystal surface. This ensures a high-quality, reproducible spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, retract the pressure arm, and clean the crystal surface with a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol or acetone), ensuring it is ready for the next measurement.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula.[5]

Table 4: High-Resolution EIMS Data for this compound [1]

| Ion | Calculated m/z for [C₉H₈O₃+H]⁺ | Found m/z |

|---|

| [M+H]⁺ | 165.0552 | 165.0606 |

Interpretation and Expertise: The experimental mass of the protonated molecule ([M+H]⁺) was found to be 165.0606. This is in excellent agreement with the theoretical mass of 165.0552 calculated for the formula C₉H₉O₃⁺. This high degree of accuracy provides definitive confirmation of the molecular formula C₉H₈O₃, which is a critical piece of evidence in the structural elucidation process. The ability to distinguish between formulas with the same nominal mass is a key advantage of HRMS.[6]

Caption: Proposed fragmentation pathway in positive ion ESI-MS.

Experimental Protocol for HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable ion signal.

-

Ionization: Use positive ion mode ESI to generate the protonated molecule [M+H]⁺. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the ion of interest.

-

Mass Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500) using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Data Calibration: The instrument should be calibrated using a known standard immediately before or during the analysis to ensure high mass accuracy.

-

Data Analysis: Determine the accurate m/z of the ion of interest and use the instrument's software to calculate the elemental composition that best fits the measured mass within a narrow mass tolerance window (typically <5 ppm).

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and HRMS provide a self-validating and comprehensive spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, particularly the γ-lactone, and high-resolution mass spectrometry verifies the elemental composition. This guide provides the foundational data and protocols necessary for researchers, scientists, and drug development professionals to confidently identify and characterize this important heterocyclic compound.

References

A-Z Guide to Crystal Structure Analysis of 5-methoxy-3H-isobenzofuran-1-one: From Synthesis to Structural Validation

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical workflow for the complete crystal structure analysis of 5-methoxy-3H-isobenzofuran-1-one, a key intermediate in the synthesis of biologically active compounds.[1] This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring that researchers can adapt and troubleshoot the process for novel small molecule drug intermediates.

Section 1: The Strategic Importance of Crystallography in Drug Development

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of a molecule.[2] For drug development professionals, this is not merely an academic exercise. The precise knowledge of a crystal structure provides invaluable insights into:

-

Physicochemical Properties : Crystal packing profoundly influences properties like solubility, stability, and bioavailability, which are critical for formulation development.[3][4] Different crystal forms, or polymorphs, can possess dramatically different properties.[4][5]

-

Structure-Activity Relationships (SAR) : An unambiguous crystal structure validates the molecular conformation, providing a reliable foundation for computational modeling and rational drug design.[4][6]

-

Intellectual Property : Defining the specific crystalline form of an active pharmaceutical ingredient (API) or its key intermediates is a cornerstone of robust patent protection.[5]

Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of heterocyclic compounds found in several natural products and are investigated for numerous biological activities, including antiplatelet and antioxidant properties.[1] The title compound, this compound, serves as a crucial building block in the synthesis of more complex, pharmacologically active molecules.[1][7] Its structural analysis, therefore, provides a critical data point for ensuring the correct stereochemistry and conformation of subsequent drug candidates.

Section 2: Synthesis and High-Quality Crystal Growth

A successful crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The compound can be reliably synthesized from commercially available starting materials. A common route involves the reaction of 4-methoxybenzoic acid with dibromomethane in the presence of palladium(II) acetate and potassium bicarbonate.[1]

Protocol:

-

Charge a sealed reaction tube with 4-methoxybenzoic acid (3.00 mmol), palladium(II) acetate (0.30 mmol), and potassium bicarbonate (7.50 mmol).

-

Add dibromomethane (12 ml) as the solvent.

-

Seal the tube and stir the reaction mixture at 140 °C for 18 hours.

-

After cooling, filter the mixture through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue via silica gel column chromatography using a hexane:ethyl acetate (2:1 v/v) eluent to yield the pure product.[1]

The Art and Science of Crystallization

The growth of diffraction-quality single crystals is often the most challenging step.[8] The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered crystalline lattice. Several techniques can be employed, and the choice is often empirical.[9][10]

Core Principle: The ideal solvent or solvent system will dissolve the compound moderately when hot and poorly when cold.[11] The process must be slow and undisturbed to allow for the formation of a single, well-ordered lattice rather than a polycrystalline powder.[11][12]

Common Crystallization Techniques for Small Molecules:

| Technique | Principle | Best For |

| Slow Evaporation | A near-saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, thus increasing solute concentration to the point of crystallization.[10][12] | Thermally stable, non-volatile compounds where a suitable single solvent is known. |

| Slow Cooling | The compound is dissolved in a minimal amount of boiling solvent to create a saturated solution, which is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath.[8][11] | Compounds that exhibit a significant difference in solubility at high and low temperatures. |

| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9][10] | Milligram-scale quantities and when finding a single ideal solvent is difficult.[10] |

| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form slowly at the interface between the two solvents.[10] | Situations requiring very slow crystallization; effective but requires careful solvent selection based on miscibility and density. |

For this compound, slow evaporation from a solution in a solvent mixture like ethyl acetate/hexane is a promising starting point, given its use in chromatographic purification.[1]

Section 3: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal (typically 0.1-0.4 mm) is obtained, the process of data collection can begin.[13] Modern diffractometers automate much of this workflow.[14]

References

- 1. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. omicsonline.org [omicsonline.org]

- 5. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zienjournals.com [zienjournals.com]

- 7. benchchem.com [benchchem.com]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. sssc.usask.ca [sssc.usask.ca]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 5-Methoxy-3H-isobenzofuran-1-one

This guide provides a comprehensive technical overview of 5-methoxy-3H-isobenzofuran-1-one (also known as 5-methoxyphthalide), a significant heterocyclic compound. With applications in organic synthesis and as a scaffold in medicinal chemistry, a thorough understanding of its properties is crucial for researchers, scientists, and drug development professionals. This document delves into its structural, physical, and chemical characteristics, supported by experimental data and established analytical methodologies.

Molecular Structure and Identification

This compound belongs to the phthalide class of compounds, which are bicyclic lactones derived from isobenzofuran. The core structure consists of a benzene ring fused to a five-membered lactone ring. In this specific molecule, a methoxy group (-OCH₃) is substituted at the 5-position of the bicyclic system.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 5-methoxy-2-benzofuran-1(3H)-one |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol [1] |

| CAS Number | 4741-62-2[2] |

The planarity of the molecular skeleton is a notable feature, with a root-mean-square deviation of 0.010 (2) Å. In its crystalline form, molecules are interconnected by weak C—H⋯O hydrogen bonds, forming a two-dimensional network.[3]

Physicochemical Properties

The physical state and solubility of a compound are fundamental to its handling, formulation, and biological interactions.

| Property | Value | Source |

| Physical Form | Yellow solid (crystallized from acetone); White Solid | [3] |

| Melting Point | 113.4–114.7 °C | [3] |

| Solubility | Soluble in acetone for crystallization.[3] Slightly soluble in Chloroform and Methanol.[4] | - |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data provides a reference for the identification and characterization of this molecule.

Infrared (IR) Spectroscopy

IR spectroscopy reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 1736 | C=O (Lactone carbonyl) stretch |

| 1601, 1489 | C=C Aromatic ring stretch |

| 1261 | C-O-C (Ether) stretch |

| 3032, 2922, 2852 | C-H stretch |

Source:[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.80 | d (J = 8.4 Hz) | 1H | H3 |

| 7.02 | dd (J = 8.4, 0.6 Hz) | 1H | H4 |

| 6.91 | d (J = 0.6 Hz) | 1H | H6 |

| 5.25 | s | 2H | H8 (Methylene) |

| 3.89 | s | 3H | H9 (Methoxy) |

Source:[3]

¹³C NMR (75 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 171.1 | C1 (Carbonyl) |

| 164.9 | C5 |

| 149.6 | C7 |

| 127.4 | C3 |

| 118.2 | C2 |

| 116.7 | C4 |

| 106.2 | C6 |

| 69.3 | C8 (Methylene) |

| 56.1 | C9 (Methoxy) |

Source:[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the elemental composition of the molecule with high accuracy.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 165.0552 | 165.0606 |

Source:[3]

Synthesis and Reactivity

Understanding the synthesis of this compound is critical for its availability in research and development. A documented method involves a palladium-catalyzed reaction. Isobenzofuran-1(3H)-ones, in general, are found in several natural products and have been investigated for various biological activities, including antiplatelet and antioxidant properties.[3]

Synthetic Workflow

The synthesis can be achieved by reacting 4-methoxybenzoic acid with dibromomethane in the presence of a palladium(II) acetate catalyst and potassium bicarbonate.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following protocol is based on a published procedure.[3]

-

Reaction Setup: In a 40 ml tube equipped with a magnetic stir bar, charge palladium(II) acetate (67.3 mg, 0.30 mmol), potassium bicarbonate (750 mg, 7.50 mmol), 4-methoxybenzoic acid (456 mg, 3.00 mmol), and dibromomethane (12 ml).

-

Reaction: Seal the tube with a Teflon cap and stir the reaction mixture at 140 °C for 18 hours.

-

Workup: After cooling, filter the mixture through a pad of Celite.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a hexane:ethyl acetate (2:1 v/v) mixture to yield the final product.

Safety and Handling

For this compound and structurally similar compounds, standard laboratory safety precautions are advised.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Precautionary Measures:

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.[7]

In all cases of exposure, seek medical advice if symptoms persist.

Conclusion

This compound is a well-characterizable molecule with defined physical and chemical properties. Its synthesis is achievable through established organometallic chemistry, and its structure can be unequivocally confirmed by a combination of spectroscopic methods. The data and protocols presented in this guide serve as a foundational resource for scientists engaged in research and development involving this and related heterocyclic compounds.

References

- 1. 4-Methoxy-3H-isobenzofuran-1-one | C9H8O3 | CID 11116379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemdict.com]

- 3. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methoxy-1(3H)-isobenzofuranone CAS#: 4122-57-0 [amp.chemicalbook.com]

- 5. 5-hydroxy-3H-isobenzofuran-1-one 97% | CAS: 55104-35-3 | AChemBlock [achemblock.com]

- 6. 5-Phenoxyisobenzofuran-1(3H)-one - Safety Data Sheet [chemicalbook.com]

- 7. capotchem.com [capotchem.com]

Biological activity of isobenzofuran-1(3H)-ones

An In-Depth Technical Guide to the Biological Activity of Isobenzofuran-1(3H)-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobenzofuran-1(3H)-ones, a class of compounds featuring a γ-lactone moiety fused to a benzene ring, have emerged as a significant scaffold in medicinal chemistry.[1] These compounds, found in natural sources such as fungi and higher plants and also accessible through synthetic routes, exhibit a remarkable breadth of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the key pharmacological properties of isobenzofuran-1(3H)-one derivatives, including their anticancer, antimicrobial, enzyme inhibitory, and neurological effects. By synthesizing field-proven insights with detailed experimental protocols, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

The Isobenzofuran-1(3H)-one Scaffold: A Privileged Structure

The core of an isobenzofuran-1(3H)-one, also known as a phthalide, is a bicyclic system where a five-membered lactone ring is fused to a benzene ring. This deceptively simple structure allows for extensive functionalization, particularly at the C-3 position, which profoundly influences its interaction with biological targets.[2] The inherent reactivity and conformational properties of the lactone ring, combined with the diverse substituents that can be introduced onto the aromatic ring and the C-3 position, have made this scaffold a fertile ground for the discovery of compounds with potent and varied biological effects.[2][4]

Anticancer and Cytotoxic Potential

A primary focus of research into isobenzofuran-1(3H)-ones has been their significant potential in oncology.[1] Numerous derivatives have demonstrated potent antiproliferative and cytotoxic activity against a wide array of human cancer cell lines.

Mechanism of Action: The anticancer effects are often attributed to the induction of programmed cell death (apoptosis) in tumor cells, a mechanism characterized by DNA fragmentation and chromatin condensation.[5] The ability to selectively trigger this pathway in malignant cells is a cornerstone of modern cancer therapy.

Comparative Efficacy: The cytotoxic effects are quantified using the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth. Notably, certain C-3 functionalized isobenzofuran-1(3H)-ones have shown biological activity superior to etoposide, a commercial anticancer drug, against lymphoma (U937) and myeloid leukemia (K562) cell lines.[2][6][7]

Table 1: Selected Cytotoxic Activities of Isobenzofuran-1(3H)-one Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| C-3 Functionalized Derivatives | K562 (Myeloid Leukemia) | 1.71 - 2.79 | [7] |

| C-3 Functionalized Derivatives | U937 (Lymphoma) | > 25 | [7] |

| Anacardic Acid Derivatives | HL-60 (Leukemia) | ~45 | [2] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for determining the cytotoxic potential of isobenzofuran-1(3H)-one derivatives against cancer cell lines.[1][2]

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's ability to inhibit cell growth.

Objective: To determine the IC50 value of a test compound.

Materials:

-

Isobenzofuran-1(3H)-one derivatives dissolved in Dimethyl Sulfoxide (DMSO)

-

Human cancer cell lines (e.g., K562, U937)

-

Culture medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isobenzofuran-1(3H)-one derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 atmosphere.[2]

-

MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of viability against the compound concentration on a logarithmic scale.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualization: MTT Assay Workflow

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity

The isobenzofuran-1(3H)-one scaffold is a promising source for developing new antimicrobial agents.[6] Derivatives have demonstrated activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[6][8][9]

Spectrum of Activity: Studies have reported that certain derivatives are highly active against various bacterial strains.[9] For example, N-(3-phthalidyl) amines have shown good inhibitory effects on Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans.[6][8]

Table 2: Qualitative Antimicrobial Activity of Isobenzofuran-1(3H)-one Derivatives

| Compound Class | Target Organism(s) | Activity Level (at 5mg/ml) | Reference |

| N-(3-phthalidyl) amines | E. coli, S. aureus, C. albicans | Good activity | [8] |

| Halogenated Phthalides | Gram-positive & Gram-negative bacteria | Highly active | [9] |

| Phthalide Derivatives | Various Fungi | Broad spectrum activity | [9] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC, a key parameter that quantifies the efficacy of an antimicrobial agent.[1] The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism.[10][11][12]

Causality: This method relies on challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.[13][14] Growth is assessed by observing turbidity; the absence of turbidity at the lowest concentration indicates the MIC.[12]

Objective: To determine the MIC of an isobenzofuran-1(3H)-one derivative against a specific microorganism.

Materials:

-

Isobenzofuran-1(3H)-one derivatives

-

Bacterial or fungal strains (e.g., S. aureus ATCC 11632, E. coli ATCC 10536)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)

-

Incubator (35-37°C)

Procedure:

-

Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. In the first well of a row, add 50 µL of the test compound stock solution (at twice the highest desired concentration) to make a total volume of 100 µL.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well. This creates a gradient of decreasing compound concentrations.

-

Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the microorganism in broth to achieve a final desired concentration of approximately 5 x 10^5 CFU/mL in the wells.[11][12]

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL. This also halves the concentration of the compound in each well to the final test concentration.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[1]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Visualization: MIC Determination Workflow

Caption: Workflow for MIC determination using broth microdilution.

Enzyme Inhibitory Activity

Isobenzofuran-1(3H)-one derivatives have been identified as potent inhibitors of several key enzymes, indicating their therapeutic potential for a range of conditions from neurodegenerative diseases to diabetes.[1][15][16]

-

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes critical in the metabolism of biogenic amines.[15] Selective inhibitors of MAO-B are a promising therapeutic strategy for neurodegenerative disorders like Parkinson's and Alzheimer's disease.[15] Novel 3,6-disubstituted isobenzofuran-1(3H)-ones have been identified as potent and selective MAO-B inhibitors, with some compounds showing IC50 values in the sub-micromolar range.[15]

-

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a central role in melanin biosynthesis.[16][17] Its inhibition is a key strategy for treating hyperpigmentation disorders. Certain isobenzofuran-1(3H)-ones have been shown to inhibit tyrosinase activity in a concentration-dependent manner, with molecular docking studies suggesting interaction with the copper atoms in the enzyme's active site.[16]

-

α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage blood glucose levels in diabetic patients. Several isobenzofuranone derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase, highlighting their potential as antidiabetic agents.[1][18]

Visualization: Modes of Enzyme Inhibition

Caption: Uncompetitive vs. Mixed enzyme inhibition mechanisms.

Neurological and Anti-inflammatory Activities

Beyond their cytotoxic and antimicrobial effects, isobenzofuran-1(3H)-ones have shown significant promise in neurology and immunology.

-

Antidepressant Activity: Recent studies have revealed that novel derivatives can act as antidepressants.[19] The proposed mechanism involves the inhibition of serotonin (5-HT) reuptake, a well-established target for antidepressant drugs.[19] Furthermore, lead compounds have been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and other synaptic proteins in the hippocampus, suggesting a role in enhancing neuronal recovery and synaptic plasticity.[1][19]

-

Neuroprotective Effects: Inhibition of the TREK-1 potassium channel is a potential strategy for achieving neuroprotection in conditions like ischemic stroke.[20] A series of isobenzofuran-1(3H)-one derivatives were designed as selective TREK-1 inhibitors, with some demonstrating potent activity and neuroprotective effects in vitro and in vivo.[20]

-

Anti-inflammatory Activity: Benzofuran-based structures are known for their anti-inflammatory properties.[21] Isobenzofuran-1(3H)-one derivatives can inhibit classic inflammatory signaling cascades like the NF-κB and MAPK pathways.[21] This leads to a dose-dependent reduction in the secretion of pro-inflammatory mediators such as nitric oxide (NO), COX-2, TNF-α, and IL-6.[21] Other studies have implicated the protein kinase C (PKC) pathway in their anti-inflammatory and pain-reducing effects.[22]

Visualization: Proposed Antidepressant Mechanism

Caption: Proposed mechanism of antidepressant action.[1]

Conclusion and Future Directions

The isobenzofuran-1(3H)-one scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a vast and compelling range of biological activities. From potent anticancer and antimicrobial agents to highly selective enzyme inhibitors and novel neurotherapeutics, these compounds demonstrate significant therapeutic potential. The ease of synthetic modification allows for fine-tuning of their pharmacological profiles, making them ideal candidates for lead optimization in drug discovery programs.

Future research should focus on elucidating the precise molecular mechanisms underlying these diverse activities, expanding in vivo studies to validate the promising in vitro results, and leveraging computational modeling to guide the rational design of next-generation isobenzofuran-1(3H)-one-based drugs with enhanced potency, selectivity, and safety profiles.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digital.csic.es [digital.csic.es]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. imjst.org [imjst.org]

- 9. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-methoxy-3H-isobenzofuran-1-one for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 5-methoxy-3H-isobenzofuran-1-one, a heterocyclic compound of interest in medicinal chemistry. It details the molecule's fundamental properties, synthesis, and analytical characterization, offering valuable insights for its application in research and drug discovery.

Core Molecular Profile

This compound, also known as 5-methoxyphthalide, belongs to the isobenzofuranone class of compounds. These structures are present in various natural products and are recognized for their diverse biological activities.[1]

Molecular Formula and Weight

The key identifiers for this compound are its molecular formula and weight, which are fundamental for all experimental and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Monoisotopic Mass | 164.047344131 Da | |

| CAS Number | 4741-62-2 | [2] |

Chemical Structure

The molecular architecture consists of a bicyclic system comprising a benzene ring fused to a furanone ring, with a methoxy group substitution. This structure is nearly planar.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 113.4–114.7 °C | [1] |

| Appearance | Yellow solid | [1] |

| Storage | Sealed in dry, room temperature | [2] |

Synthesis Protocol

The synthesis of this compound can be achieved through a palladium-catalyzed reaction. This method provides a direct route to the isobenzofuranone core.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Procedure

The following protocol is based on a reported synthesis method.[1]

-

Reaction Setup : In a 40 ml tube equipped with a magnetic stir bar, combine palladium(II) acetate (67.3 mg, 0.30 mmol), potassium bicarbonate (750 mg, 7.50 mmol), 4-methoxybenzoic acid (456 mg, 3.00 mmol), and dibromomethane (12 ml).

-

Reaction Conditions : Seal the tube with a Teflon cap and stir the reaction mixture at 140 °C for 18 hours.

-

Work-up : After the reaction is complete, cool the mixture and filter it through a pad of celite.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate (2:1 v/v) eluent to yield the final product.

Spectroscopic Analysis

Structural elucidation and confirmation of this compound are performed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Interpretation |

| 1736 | C=O (lactone) stretching |

| 1601, 1489 | C=C (aromatic) stretching |

| 1261 | C-O (ether) stretching |

Source:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (300 MHz, CDCl₃) :[1]

-

δ 3.89 (s, 3H, -OCH₃)

-

δ 5.25 (s, 2H, -CH₂-)

-

δ 6.91 (d, 1H, J = 0.6 Hz, Ar-H)

-

δ 7.02 (dd, 1H, J = 8.4, 0.6 Hz, Ar-H)

-

δ 7.80 (d, 1H, J = 8.4 Hz, Ar-H)

¹³C NMR (75 MHz, CDCl₃) :[1]

-

δ 56.1 (-OCH₃)

-

δ 69.3 (-CH₂-)

-

δ 106.2, 116.7, 118.2, 127.4, 149.6, 164.9 (Aromatic C)

-

δ 171.1 (C=O)

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise mass and elemental composition of the molecule.

-

HREIMS m/z (M+H⁺) : Calculated for C₉H₈O₃: 165.0552; Found: 165.0606.[1]

Potential Applications in Drug Development

The isobenzofuran-1(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1] While specific studies on this compound are part of broader synthetic routes, the parent class of compounds has been investigated for:

-

Antiplatelet activity

-

Antioxidant properties

-

Neuroprotective effects

-

Phytotoxicity

These findings suggest that this compound could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

Safety Information

For safe handling in a laboratory setting, the following hazard information should be considered.

| Hazard Statement | Precautionary Statement |

| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315 - Causes skin irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |

| H319 - Causes serious eye irritation | P301+P330+P331 - IF SWALLOWED: rinse mouth. Do NOT induce vomiting |

| H332 - Harmful if inhaled | P302+P334 - IF ON SKIN: Immerse in cool water/wrap in wet bandages |

Source:[2]

References

Literature review of 5-methoxy-3H-isobenzofuran-1-one research

An In-depth Technical Guide to the Research Landscape of 5-methoxy-3H-isobenzofuran-1-one

Introduction: The Significance of the Phthalide Core

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic γ-lactones that form the structural backbone of numerous natural products and synthetically important molecules.[1] This scaffold, consisting of a γ-lactone fused to a benzene ring, is prevalent in various plant species and fungi.[1] Compounds featuring the phthalide core exhibit a remarkable breadth of biological activities, including antioxidant, antiplatelet, antifungal, and neuroprotective properties.[2][3]

This guide focuses on a specific, synthetically valuable member of this family: This compound . As an important intermediate and a subject of study in its own right, this compound serves as a critical building block in medicinal chemistry and materials science.[2] Its strategic methoxy substitution influences its electronic properties and provides a handle for further functionalization, making it a versatile precursor for developing novel therapeutic agents and molecular probes.[1][4] This document provides a comprehensive review of its synthesis, chemical characteristics, and the burgeoning research into its biological potential and applications in drug discovery.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its application in research and development. The molecule is characterized by a planar skeleton, a feature confirmed by X-ray crystallography.[2]

Key Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.15 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 113.4–114.7 °C | [2] |

| IUPAC Name | 5-Methoxy-2-benzofuran-1(3H)-one | [2] |

Spectroscopic Characterization

The structural identity of this compound is unequivocally established through various spectroscopic techniques. The data below, derived from experimental findings, provides a reference fingerprint for researchers.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands. A strong peak around 1736 cm⁻¹ corresponds to the C=O stretching of the lactone ring. Other notable peaks include those for C-H stretching (3032, 2922, 2852 cm⁻¹) and aromatic C=C stretching (1601, 1489 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum displays distinct signals: a singlet at δ 3.89 ppm for the three methoxy protons (OCH₃), a singlet at δ 5.25 ppm for the two methylene protons (CH₂) of the lactone ring, and three signals in the aromatic region at δ 6.91, 7.02, and 7.80 ppm .[2]

-

¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the nine unique carbon atoms in the structure, including the carbonyl carbon of the lactone at δ 171.1 ppm , the methoxy carbon at δ 56.1 ppm , and the methylene carbon at δ 69.3 ppm .[2]

-

-

High-Resolution Mass Spectrometry (HRMS) : The calculated mass for the protonated molecule [M+H]⁺ is 165.0552, with an experimentally found value of 165.0606, confirming the elemental composition.[2]

Synthesis Methodologies: A Practical Approach

The construction of the this compound scaffold has been achieved through modern catalytic methods. Transition metal-catalyzed reactions, in particular, offer an efficient route to this and related phthalide structures.[5]

Palladium-Catalyzed Carboxylation and Cyclization

A key synthetic route involves a palladium-catalyzed reaction between 4-methoxybenzoic acid and dibromomethane.[2] This method leverages the power of palladium to facilitate C-H activation and subsequent intramolecular lactonization, forming the desired five-membered ring.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis and provides a self-validating system for laboratory preparation.[2]

Materials:

-

4-Methoxybenzoic acid (3.00 mmol, 456 mg)

-

Palladium(II) acetate (0.30 mmol, 67.3 mg)

-

Potassium bicarbonate (7.50 mmol, 750 mg)

-

Dibromomethane (12 ml)

-

Celite

-

Hexane

-

Ethyl acetate

-

40 ml reaction tube with Teflon cap

-

Magnetic stir bar

Procedure:

-

Reaction Setup: To a 40 ml reaction tube equipped with a magnetic stir bar, add palladium(II) acetate (67.3 mg), potassium bicarbonate (750 mg), and 4-methoxybenzoic acid (456 mg).

-

Solvent Addition: Add dibromomethane (12 ml) to the tube.

-

Reaction Conditions: Seal the tube with a Teflon cap and place it in a preheated oil bath. Stir the reaction mixture vigorously at 140 °C for 18 hours.

-

Work-up: After 18 hours, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by silica gel column chromatography. Elute the column with a hexane:ethyl acetate mixture (2:1 v/v) to afford the pure product.

-

Isolation: The final product, 5-methoxyisobenzofuran-1(3H)-one, is obtained as a yellow solid (164 mg, 1.00 mmol, 33% yield).[2]

Biological Activities and Therapeutic Potential

The isobenzofuranone scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. While research on this compound itself is emerging, the activities of its close analogs provide strong rationale for its investigation in drug development.

-

Antioxidant and Antiplatelet Activity : Phthalides have been investigated for their ability to scavenge free radicals and inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases.[2]

-

Antiproliferative Effects : C-3 functionalized isobenzofuranone derivatives have demonstrated significant cytotoxicity against lymphoma and myeloid leukemia cancer cell lines, with some compounds showing activity superior to the commercial drug etoposide.[3]

-

Neuroprotection : A significant area of interest is the neuroprotective effect of this class of compounds. They have been shown to inhibit glutamate-induced cytotoxicity in neuronal cells.[2] More recently, isobenzofuran-1(3H)-one derivatives have been discovered as potent and selective inhibitors of the TREK-1 potassium channel.[6] Inhibition of TREK-1 is a promising strategy for preventing neuronal cell death in ischemic stroke.[6]

Applications in Drug Discovery and Chemical Biology

Beyond its intrinsic biological activities, this compound is a valuable scaffold for the synthesis of more complex molecules. Its structure allows for functionalization at several positions, enabling the systematic exploration of structure-activity relationships (SAR).[5]

-

Intermediate for Lead Compounds : It serves as a starting point for creating libraries of derivatives. For instance, the related 5-aminophthalide is a known intermediate in the synthesis of the widely used antidepressant citalopram, highlighting the scaffold's relevance in CNS drug discovery.[7]

-

Development of Molecular Probes : The isobenzofuranone core has been incorporated into fluorescent ligands to study biological targets like the sigma (σ) receptors, which are implicated in cancer and neurological disorders.[8]

-

Soft Drug Design : In a "dual-soft" drug design approach, the isobenzofuranone lactone can act as a metabolically labile ester group. This allows for the creation of drugs that are active at a target site (e.g., the skin) but are rapidly hydrolyzed and inactivated in systemic circulation, thereby reducing side effects.[4]

Conclusion and Future Outlook

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. Its straightforward, catalyst-driven synthesis provides access to a versatile chemical scaffold. The documented biological activities of the broader phthalide family—spanning antioxidant, anticancer, and particularly neuroprotective effects—strongly position this compound and its future derivatives as promising candidates for drug discovery programs.

Future research will likely focus on several key areas:

-

Novel Synthetic Routes : Developing more efficient, greener, and stereoselective methods for synthesis.

-

SAR Exploration : Synthesizing and screening libraries of new derivatives to optimize potency and selectivity for specific biological targets like the TREK-1 channel.

-

Mechanism of Action Studies : Elucidating the precise molecular mechanisms underlying the observed biological effects.

-

Pharmacokinetic Profiling : Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds derived from this scaffold.

As a foundational building block with proven therapeutic relevance, this compound is set to remain a focal point for innovation in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researcher.manipal.edu [researcher.manipal.edu]

- 8. iris.unito.it [iris.unito.it]

Isobenzofuran-1(3H)-ones as a class of heterocyclic compounds

An In-depth Technical Guide to Isobenzofuran-1(3H)-ones: Synthesis, Bioactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged heterocyclic motif that has garnered substantial interest across the scientific community.[1] Characterized by a γ-lactone ring fused to a benzene nucleus, this structural class is deceptively simple, yet it underpins a vast array of naturally occurring and synthetic molecules with profound biological activities.[2][3] This guide provides an in-depth exploration of the core chemistry, biological significance, and synthetic strategies related to isobenzofuran-1(3H)-ones, tailored for researchers, medicinal chemists, and professionals in drug development. Our narrative emphasizes the causality behind experimental designs and the self-validating nature of robust synthetic protocols.

The Phthalide Core: Nomenclature and Physicochemical Characteristics

The fundamental structure of isobenzofuran-1(3H)-one consists of a bicyclic system where a furanone ring is fused to a benzene ring.[2] The numbering of the heterocyclic system is crucial for unambiguous communication of substituted derivatives.

Table 1: Key Physicochemical Properties of the Parent Isobenzofuran-1(3H)-one

| Property | Value | Source |

| Molecular Formula | C₈H₆O₂ | [4][5] |

| Molecular Weight | 134.13 g/mol | [4][6] |

| CAS Number | 87-41-2 | [4][5] |

| Appearance | White crystalline solid | |

| Melting Point | 71-73 °C | |

| Boiling Point | 290 °C | [6] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, ethanol, and acetone. | |

| logP (Octanol/Water) | 1.35 | [6] |

Note: Experimental values can vary slightly depending on the source and experimental conditions.

The lactone functionality imparts a degree of polarity and hydrogen bond accepting capability, while the aromatic ring provides a hydrophobic surface, leading to a balanced amphiphilic character that is often advantageous for biological interactions.

Natural Occurrence and Ethnobotanical Significance